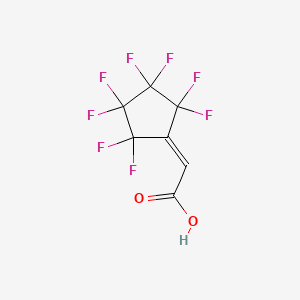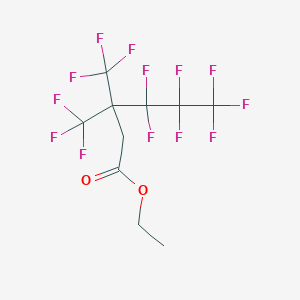
2-Perfluorocyclopentylideneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Perfluorocyclopentylideneacetic acid (2-PFCPD) is a unique organic compound with a wide range of applications in scientific research. It is a novel fluorinated acetic acid derivative that is synthesized through a particular method and has a distinct mechanism of action. This compound has various biochemical and physiological effects that can be used in various laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-Perfluorocyclopentylideneacetic acid can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
Perfluorocyclopentene, Bromine, Sodium hydroxide, Sodium hydride, Benzyl bromide, Diethyl malonate, Acetic anhydride, Sodium acetate, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Methanol, Wate
Reaction
Perfluorocyclopentene is reacted with bromine in the presence of sodium hydroxide to form 2-bromo-perfluorocyclopentene., 2-bromo-perfluorocyclopentene is then treated with sodium hydride and benzyl bromide to form 2-benzyl-perfluorocyclopentene., 2-benzyl-perfluorocyclopentene is reacted with diethyl malonate in the presence of sodium hydride to form 2-benzylidenemalonate., 2-benzylidenemalonate is then hydrolyzed with hydrochloric acid to form 2-benzylidenesuccinic acid., 2-benzylidenesuccinic acid is then reacted with acetic anhydride and sodium acetate to form 2-benzylidenesuccinic anhydride., 2-benzylidenesuccinic anhydride is then reacted with sodium bicarbonate and methanol to form 2-benzylidenesuccinic acid methyl ester., Finally, 2-benzylidenesuccinic acid methyl ester is hydrolyzed with hydrochloric acid to form 2-Perfluorocyclopentylideneacetic acid.
Aplicaciones Científicas De Investigación
2-Perfluorocyclopentylideneacetic acid is widely used in scientific research due to its unique properties. It has been used as a catalyst in various organic synthesis reactions, such as the synthesis of polyfluorocyclopentenes and polyfluorocyclopentadienes. It has also been used as a reagent in the synthesis of various fluorinated compounds. Additionally, 2-Perfluorocyclopentylideneacetic acid has been used in the synthesis of various fluorinated polymers materials.
Mecanismo De Acción
2-Perfluorocyclopentylideneacetic acid has a distinct mechanism of action. It is an acid that can react with various organic molecules and can be used to form new fluorinated compounds. It can also act as a catalyst in various organic synthesis reactions. Additionally, it can be used to form fluorinated polymers materials.
Efectos Bioquímicos Y Fisiológicos
2-Perfluorocyclopentylideneacetic acid has various biochemical and physiological effects. It can be used to study the effects of fluorinated compounds on various biochemical and physiological processes. Additionally, it can be used to study the effects of fluorinated compounds on various biochemical pathways. Furthermore, it can be used to study the effects of fluorinated compounds on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Perfluorocyclopentylideneacetic acid has various advantages and limitations for lab experiments. One of the main advantages is that it is a safe and non-toxic compound that can be used in various laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable in various laboratory conditions. Furthermore, it can be used to form various fluorinated compounds. However, one of the main limitations is that it is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
2-Perfluorocyclopentylideneacetic acid has a wide range of potential applications in scientific research. One potential future direction is to use it in the synthesis of novel fluorinated compounds. Additionally, it could be used to study the effects of fluorinated compounds on various biochemical and physiological processes. Furthermore, it could be used to study the effects of fluorinated compounds on various biochemical pathways. Finally, it could be used to study the effects of fluorinated compounds on various physiological processes.
Propiedades
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluorocyclopentylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F8O2/c8-4(9)2(1-3(16)17)5(10,11)7(14,15)6(4,12)13/h1H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPCXJUSDAUCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Perfluorocyclopentylideneacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)



![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)

